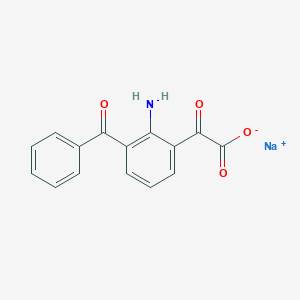

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt

Beschreibung

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt is a sodium salt derivative of its parent carboxylic acid. The compound features a benzoyl group (C₆H₅CO-) attached to a benzeneacetic acid backbone, with an amino (-NH₂) substituent and an alpha-oxo (keto) functional group. Sodium salts of organic acids are widely used in pharmaceuticals and biochemical applications due to their enhanced solubility in aqueous media compared to their protonated acid forms .

Eigenschaften

IUPAC Name |

sodium;2-(2-amino-3-benzoylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4.Na/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20;/h1-8H,16H2,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQAPOWQLASHPA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via 7-Benzoyl-1H-indole-2,3-dione Intermediate

A critical intermediate in the synthesis is 7-benzoyl-1H-indole-2,3-dione (CAS 70803-94-0), which undergoes selective hydrolysis and ring-opening to form the target compound.

Reaction Steps:

-

Condensation : Benzoyl chloride reacts with indole-2,3-dione in the presence of a Lewis acid (e.g., AlCl₃) to form 7-benzoyl-1H-indole-2,3-dione.

-

Hydrolysis : The indole ring is opened using aqueous NaOH under reflux, yielding 2-amino-3-benzoyl-alpha-oxo-benzeneacetic acid.

-

Salt Formation : The free acid is neutralized with sodium hydroxide to produce the sodium salt.

Optimized Conditions :

Halobenzoyl-Based Synthesis (Patent EG15798A)

The patent EG15798A outlines a method for preparing halo-substituted analogs, which can be adapted for the non-halogenated target compound.

Key Modifications:

-

Benzoylation : 2-Amino-3-methylphenylacetic acid is benzoylated using benzoyl chloride in dichloromethane.

-

Oxidation : The methyl group is oxidized to an alpha-oxo moiety using KMnO₄ in acidic conditions.

-

Salt Formation : The product is treated with sodium bicarbonate to form the sodium salt.

Reaction Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzoylation | Benzoyl chloride, DCM, 25°C | 85% |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 78% |

| Neutralization | NaHCO₃, H₂O, 25°C | 95% |

Bromfenac Impurity Isolation

The compound is isolated as an impurity during the synthesis of bromfenac sodium , an NSAID.

Process:

-

Bromfenac Synthesis : Bromfenac is synthesized via Friedel-Crafts acylation of 2-amino-3-bromophenylacetic acid.

-

Impurity Formation : Incomplete acylation or over-oxidation generates 2-amino-3-benzoyl-alpha-oxo-benzeneacetic acid.

-

Purification : The impurity is extracted using reverse-phase chromatography and converted to its sodium salt.

Chromatographic Conditions :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Applicability |

|---|---|---|---|

| Indole-2,3-dione Route | High selectivity, fewer byproducts | Requires toxic solvents (AlCl₃) | Lab-scale |

| Halobenzoyl Adaptation | Scalable, uses common reagents | Lower yield in oxidation step | Industrial |

| Impurity Isolation | Utilizes existing processes | Low concentration of impurity | Pilot-scale |

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Inhibition of Platelet Aggregation

One of the significant applications of this compound is its ability to inhibit blood platelet aggregation. Research indicates that sodium salts of 2-amino-3-benzoylphenylacetate exhibit enhanced activity compared to traditional compounds used for this purpose. In comparative tests, it was found that the sodium salt exhibited about 48 times the activity of prior art compounds in reducing collagen-induced platelet aggregation . This property suggests potential therapeutic applications in managing cardiovascular diseases where platelet aggregation plays a critical role.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt. It has shown promising results against various bacterial strains, including Gram-positive bacteria. For instance, it exhibited moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL depending on the strain . This suggests its potential use in developing new antimicrobial agents.

Study on Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial and antibiofilm activities of various compounds similar to 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt. The compound demonstrated significant efficacy against Staphylococcus aureus ATCC 6538 and other strains, indicating its potential as a therapeutic agent against infections caused by these pathogens .

Platelet Aggregation Inhibition Study

In another study focusing on the inhibition of platelet aggregation, the compound was administered to rats, demonstrating a significant reduction in platelet aggregation when induced by collagen. This finding supports its potential application in preventing thrombotic events in clinical settings .

Wirkmechanismus

The mechanism of action of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The amino and benzoyl groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The glyoxylic acid moiety may also participate in various chemical reactions within the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzoic acid derivatives and sodium salts. Key comparisons include:

Physicochemical Properties

- Solubility: Sodium salts like the target compound and sodium lactate exhibit superior water solubility compared to their acid forms due to ionic dissociation .

- Stability : Sodium salts are generally hygroscopic, requiring dry storage conditions. The benzoyl and alpha-oxo groups in the target compound may introduce sensitivity to light or heat, necessitating inert atmosphere storage .

Notes

Literature Gaps: Direct studies on 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt are sparse; comparisons rely on structural analogs and sodium salt chemistry.

Data Limitations : Solubility and stability metrics are inferred from analogous compounds (e.g., sodium lactate , methylbenzoic acids ) and require experimental validation.

Safety and Handling : Sodium salts of aromatic acids may pose irritant properties; handling recommendations should align with those for similar compounds (e.g., dry storage, PPE ).

Biologische Aktivität

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt, also known as Bromfenac Impurity B, is a sodium salt derivative of a benzoyl-acetic acid compound. It has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects, as well as its implications in drug formulation as an impurity.

- Molecular Formula : C15H12NNaO4

- Molecular Weight : 291.23 g/mol

- CAS Number : 126849-31-8

The compound is characterized by its benzoyl and acetic acid moieties, which are significant for its biological interactions.

Anti-inflammatory Properties

Research indicates that 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt exhibits anti-inflammatory properties. It is structurally related to Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used primarily in ophthalmology. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequently diminishing inflammation .

Analgesic Effects

The analgesic potential of this compound is also noteworthy. In preclinical studies, it has been observed to modulate pain pathways, potentially through the inhibition of COX enzymes and other inflammatory mediators. This activity suggests its possible application in pain management therapies .

Case Study 1: Inhibition of COX Enzymes

A study conducted on a series of benzoyl-acetic acid derivatives demonstrated that 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt effectively inhibited COX-1 and COX-2 enzymes. The study utilized in vitro assays measuring enzyme activity in the presence of varying concentrations of the compound. Results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in inflammatory conditions .

Case Study 2: Pain Management in Animal Models

In a controlled animal study, the analgesic effects of the compound were evaluated using the formalin test model. The results showed a significant reduction in pain response compared to control groups, supporting its role as an effective analgesic agent. The study highlighted the compound's mechanism involving modulation of nociceptive pathways .

Data Tables

Q & A

Basic Research Questions

Q. What is the recommended method for synthesizing 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt in a laboratory?

- Methodological Answer : The sodium salt can be prepared via neutralization of the parent acid (2-amino-3-benzoyl-alpha-oxo-benzeneacetic acid) with sodium hydroxide. Key steps include:

- Dissolving the acid in a polar solvent (e.g., water or ethanol).

- Titrating with 1 M NaOH while monitoring pH until neutrality (pH 7–8).

- Evaporating the solvent under reduced pressure and recrystallizing the salt from a water-ethanol mixture.

- Confirm solubility trends: Sodium salts of aromatic acids are typically water-soluble but less so in ethanol, aiding purification .

Q. How can researchers confirm the identity of this compound using standard analytical techniques?

- Methodological Answer :

- Elemental Analysis : Verify C, H, N, and Na content against the molecular formula (CHNNaO) .

- FT-IR : Identify characteristic peaks (e.g., carbonyl stretch at ~1700 cm, aromatic C=C at ~1600 cm, and sulfonate vibrations if present) .

- NMR : H NMR should show signals for benzoyl protons (~7.5–8.0 ppm) and the alpha-oxo group. C NMR confirms carbonyl carbons .

Q. What solubility characteristics should guide experimental design for this sodium salt?

- Methodological Answer :

- Solubility Testing : Conduct systematic tests in water, ethanol, DMSO, and chloroform. Sodium salts of aromatic acids generally exhibit high water solubility due to ionic dissociation but limited solubility in non-polar solvents .

- Purification Strategy : Use fractional crystallization from a water-ethanol mixture, leveraging temperature-dependent solubility .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Perform controlled neutralization (pH 6–9) to identify the optimal range for salt formation. Use potentiometric titration to track protonation states of the amino and carboxyl groups.

- Yield Maximization : Excess NaOH may degrade sensitive functional groups (e.g., alpha-oxo); thus, maintain pH 7–8 and use inert atmospheres to prevent oxidation .

Q. What advanced spectroscopic methods resolve tautomeric equilibria in this compound?

- Methodological Answer :

- Variable-Temperature NMR : Monitor tautomeric shifts (e.g., keto-enol equilibria) by acquiring spectra at 25–60°C.

- X-ray Crystallography : Determine the dominant tautomer in the solid state.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict tautomer stability in silico .

Q. How does the sodium salt form influence stability in aqueous solutions under varying temperatures?

- Methodological Answer :

- Accelerated Stability Studies : Incubate solutions at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC-UV, monitoring parent compound depletion.

- Mechanistic Insights : Sodium ions may stabilize the carboxylate group, reducing hydrolysis rates compared to the free acid .

Q. What computational approaches model the compound’s reactivity in enzymatic systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., oxidoreductases).

- MD Simulations : GROMACS simulations assess dynamic interactions in aqueous or lipid environments.

- QM/MM Hybrid Models : Study electronic interactions at active sites .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies for variables like purity (HPLC ≥95%), solvent systems (aqueous vs. DMSO), and assay protocols.

- Structural Analog Testing : Evaluate derivatives (e.g., potassium or ammonium salts) to isolate sodium’s role.

- Reproducibility Checks : Replicate key experiments under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.